molecular formula C9H10O2 B2925981 3-Ethyl-2-hydroxybenzaldehyde CAS No. 73289-91-5

3-Ethyl-2-hydroxybenzaldehyde

Cat. No.: B2925981
CAS No.: 73289-91-5
M. Wt: 150.177
InChI Key: GEAPDYBQINBSRA-UHFFFAOYSA-N
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Description

3-Ethyl-2-hydroxybenzaldehyde is an organic compound with the molecular formula C9H10O2. It is a derivative of benzaldehyde, featuring an ethyl group at the third position and a hydroxyl group at the second position on the benzene ring. This compound is known for its aromatic properties and is used in various chemical and industrial applications.

Mechanism of Action

Target of Action

The primary targets of 3-Ethyl-2-hydroxybenzaldehyde are the cellular antioxidation systems of fungi . These systems include enzymes such as superoxide dismutases and glutathione reductase .

Mode of Action

This compound interacts with its targets by disrupting cellular antioxidation . This disruption is achieved through the redox activity of the compound, which destabilizes cellular redox homeostasis . The compound’s antifungal activity increases with the presence of an ortho-hydroxyl group in the aromatic ring .

Biochemical Pathways

The compound affects the oxidative stress-response pathway . It has been shown to disrupt this pathway in Saccharomyces cerevisiae and Aspergillus fumigatus . The compound’s disruption of cellular antioxidation leads to effective inhibition of fungal growth .

Pharmacokinetics

These compounds are rapidly absorbed and widely distributed to various tissues and organs, including the brain . They are metabolized into other compounds such as 4-hydroxybenzoic acid and excreted in low amounts .

Result of Action

The result of this compound’s action is the effective inhibition of fungal growth . This is achieved by disrupting the cellular antioxidation components of fungi . The compound can also enhance the efficacy of conventional antifungal agents .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound is stable under normal storage conditions . It should be kept away from oxidizing agents and air to prevent reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Ethyl-2-hydroxybenzaldehyde can be synthesized through several methods. One common approach involves the condensation of 3-ethylphenol with formaldehyde, followed by oxidation.

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of catalytic processes to enhance yield and efficiency. The use of green chemistry principles, such as employing environmentally friendly solvents and catalysts, is also gaining traction in the industrial synthesis of this compound .

Chemical Reactions Analysis

Types of Reactions: 3-Ethyl-2-hydroxybenzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

3-Ethyl-2-hydroxybenzaldehyde has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: It serves as a precursor for the synthesis of biologically active molecules.

    Medicine: It is explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.

    Industry: It is used in the manufacture of fragrances, dyes, and polymers

Comparison with Similar Compounds

Uniqueness: 3-Ethyl-2-hydroxybenzaldehyde is unique due to the presence of both the ethyl and hydroxyl groups, which confer distinct chemical properties and reactivity. This combination allows it to participate in a wider range of chemical reactions and enhances its utility in various applications .

Properties

IUPAC Name

3-ethyl-2-hydroxybenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O2/c1-2-7-4-3-5-8(6-10)9(7)11/h3-6,11H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEAPDYBQINBSRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C(=CC=C1)C=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

150.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Prepared according to Zaidlewicz, M.; et al; Tetrahedron:Asymmetry; 2003, 14, 1659-1664: Magnesium chloride (11.4 g, 120 mmol) was added at room temperature to a solution of 2-ethylphenol (9.77 g, 80 mmol) in acetonitrile (100 mL), followed by triethylamine (42 mL, 300 mmol). Paraformaldehyde (16.2 g, 540 mmol) was then added portionwise to the stirred suspension and the mixture was heated at reflux for 3 hours. The mixture was cooled to room temperature then poured into a vigorously stirred mixture of 250 mL of 5% HCl and 150 mL of diethyl ether. The organic phase was separated, and the aqueous layer re-extracted with 100 mL of ether. The combined organic extracts were washed with brine, dried over sodium sulphate and the solvent removed under reduced pressure to give 11.5 g of 9 as a yellow oil which was used without further purification:
Quantity
11.4 g
Type
reactant
Reaction Step One
Quantity
9.77 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
42 mL
Type
reactant
Reaction Step Two
Quantity
16.2 g
Type
reactant
Reaction Step Three
Name
Quantity
250 mL
Type
reactant
Reaction Step Four
Quantity
150 mL
Type
solvent
Reaction Step Four
Name

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